Pentacyclic triterpene saponins, biosynthesized from protoaescigenin and barringtogenol, occurring in the seeds of AESCULUS. It inhibits edema formation and decreases vascular fragility.
Escin
CAS No.: 11072-93-8
Cat. No.: VC21348079
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 11072-93-8 |
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Molecular Formula | C55H86O24 |
Molecular Weight | 1131.3 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8R,8aR,9R,10R,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26?,27-,28-,29?,30?,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42+,43+,44+,47+,48+,49-,51+,52-,53-,54-,55+/m1/s1 |
Standard InChI Key | AXNVHPCVMSNXNP-ZELRDNAQSA-N |
Isomeric SMILES | C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C |
SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Canonical SMILES | CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Chemical Structure and Properties
Escin represents a complex mixture of triterpenoid saponins with distinctive structural characteristics that contribute to its various biological activities. Over 30 different escin isomers have been isolated and studied, with each demonstrating unique pharmacological properties . The compound belongs to the oleanane-type pentacyclic triterpenoid saponin family, with β-escin being the most widely studied and clinically applied variant .
Structural Characteristics
The basic structure of escin consists of a pentacyclic triterpene skeleton with attached sugar moieties. The most significant isomers include escin Ia, escin Ib, isoescin Ia, and isoescin Ib, which differ primarily in their acyl groups . These structural variations directly influence the bioavailability and pharmacological activity of each isomer.
Specifically, escin isomers containing a tigeloyl moiety (escin Ia and isoescin Ia) demonstrate superior intracellular permeability compared to those with an angeloyl moiety (escin Ib and isoescin Ib) . This structural relationship significantly impacts the pharmacokinetic behavior of these compounds within biological systems, influencing their therapeutic efficacy and potential applications.
Physicochemical Properties
β-Escin has received significant attention from researchers and clinicians, eventually gaining approval from the American FDA for clinical usage . Its physicochemical properties, including solubility, stability, and amphiphilic nature, play crucial roles in determining its bioavailability and therapeutic potential. The compound's ability to interact with biological membranes stems from its amphipathic structure, which facilitates its interaction with various cellular components and signaling pathways.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of escin significantly influences its therapeutic applications and efficacy. Research has elucidated several key aspects of escin's behavior within biological systems, providing insights into its absorption, distribution, metabolism, and excretion patterns.
Absorption and Transformation
Following oral administration, escin undergoes complex absorption and transformation processes. Research has demonstrated that escin Ib and isoescin Ib are converted to escin Ia and isoescin Ia, respectively, after intake . This conversion underscores the importance of understanding the structural relationships between different escin isomers and their impact on the compound's bioavailability.
Metabolism and Excretion
Interestingly, formulations containing multiple escin isomers demonstrate extended duration of action compared to preparations containing single, purified isomers . This phenomenon suggests potential synergistic effects among different isomers, which could be leveraged in developing more effective therapeutic formulations.
Biological Activities and Mechanisms of Action
Escin exerts its diverse pharmacological effects through multiple cellular and molecular mechanisms, engaging with various signaling pathways and biological processes. Understanding these mechanisms provides valuable insights into escin's therapeutic potential and guides the development of targeted applications.
Anti-inflammatory Mechanisms
This conformational change exposes GR to nucleoporins and importins, facilitating the transfer of glucocorticoid-bound GR into the nucleus. Once in the nucleus, GR interacts with DNA-transcription factor complexes, influencing gene transcription by modifying DNA-TF interactions and recruiting other transcription factors and cofactors. These interactions ultimately suppress proinflammatory factors, including TNFα, IL-1β, and IL-6 .
NF-κB Pathway Inhibition
Escin demonstrates potent inhibitory effects on the NF-κB pathway, a critical regulator of inflammatory responses and cell survival. Research indicates that escin inhibits NF-κB activation through multiple mechanisms, including:
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Downregulation of p65 expression
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Inhibition of IKK complex activation
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Reduction in proinflammatory cytokine levels (TNF-α, IL-1β, IL-6)
These effects have been observed across various experimental models, including mice, rats, human bladder cancer cells, human endothelial cells, and human pancreatic cancer cells . The comprehensive inhibition of NF-κB signaling contributes significantly to escin's anti-inflammatory and anti-cancer properties.
Other Signaling Pathways
Beyond NF-κB inhibition, escin interacts with several other signaling pathways that mediate its diverse biological activities. These include:
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ATM/γH2AX pathway
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RhoA/Rock pathway
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GSK-3β/β-Catenin pathway
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HER2/HER3/Akt pathway
Additionally, escin modulates various cellular factors, including Cyclin A, p21WAF1, survivin, Bcl-2, Mcl-1, Caspases, TGF-β, MMPs, and TNF-α, further contributing to its comprehensive biological effects .
Anti-cancer Properties
One of the most promising therapeutic applications of escin involves its anti-cancer activities. Research has demonstrated escin's efficacy against multiple cancer types through three primary mechanisms: apoptotic effects, anti-proliferative effects, and anti-metastatic effects .
Apoptotic Effects
Escin induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. Flow cytometric analyses have confirmed escin's ability to induce early apoptosis, as indicated by phosphatidylserine externalization in treated cells . Additionally, escin activates Caspase 3, a crucial executioner protease in the apoptotic cascade, further confirming its pro-apoptotic activity .
Immunohistochemical analysis has demonstrated that escin treatment increases Bax expression in A549 lung adenocarcinoma cells, indicating activation of the intrinsic apoptotic pathway . Transmission electron microscopy has further confirmed the presence of characteristic ultrastructural changes associated with apoptosis in escin-treated cancer cells.
Anti-metastatic Effects
Escin demonstrates notable anti-metastatic activities, inhibiting cancer cell migration and invasion through multiple mechanisms. Research suggests that escin's anti-metastatic effects are mediated through:
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Inhibition of matrix metalloproteinases (MMPs)
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Suppression of epithelial-mesenchymal transition (EMT)
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Modulation of cell adhesion molecules
These multi-faceted anti-metastatic properties position escin as a potential adjunct therapy for preventing cancer progression and metastasis, particularly in combination with conventional chemotherapeutic agents.
Anti-inflammatory Effects
Escin's anti-inflammatory properties have been extensively studied and represent one of its most well-established therapeutic applications. These effects are realized through multiple mechanisms, including glucocorticoid-like actions and direct inhibition of inflammatory mediators.
Glucocorticoid-like Mechanisms
Research has demonstrated that escin exhibits glucocorticoid-like effects, primarily through modulation of the glucocorticoid receptor (GR). Escin upregulates GR expression and induces conformational changes that facilitate glucocorticoid binding . This conformational alteration enhances GR's interaction with DNA-transcription factor complexes, ultimately suppressing proinflammatory factor expression.
Effects on Inflammatory Mediators
Escin significantly reduces the levels of various inflammatory mediators, including:
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Tumor necrosis factor-alpha (TNF-α)
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Interleukin-1 beta (IL-1β)
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Interleukin-6 (IL-6)
Additionally, escin enhances the production of anti-inflammatory and antioxidant factors, further contributing to its comprehensive anti-inflammatory profile. These effects have been demonstrated across multiple experimental models, confirming escin's potential as an anti-inflammatory agent.
Other Therapeutic Applications
Beyond its anti-cancer and anti-inflammatory properties, escin demonstrates efficacy in various other therapeutic applications, expanding its potential clinical utility.
Antiviral Activities
Research has identified significant antiviral properties associated with escin . These effects, combined with its anti-inflammatory and immunomodulatory activities, position escin as a potential therapeutic agent for viral infections and associated inflammatory conditions.
Vascular and Circulatory Applications
Escin has been traditionally used for treating chronic venous insufficiency, with substantial clinical evidence supporting its efficacy in this application . Its anti-edematous and vascular-protective properties contribute to its effectiveness in managing circulatory disorders.
Gastroprotective Effects
Studies have documented escin's gastroprotective properties, suggesting potential applications in treating gastrointestinal disorders . These effects may be mediated through escin's anti-inflammatory, anti-oxidative, and tissue-protective mechanisms.
Future Research Directions
Despite extensive research on escin's pharmacological properties and therapeutic applications, several areas warrant further investigation to fully realize its potential and address existing knowledge gaps.
Pharmacokinetic Studies
Current understanding of escin's specific metabolic pathways, mediators, and metabolites remains limited . Comprehensive pharmacokinetic studies using advanced analytical techniques could provide valuable insights into escin's in vivo behavior, guiding the development of optimized formulations and dosing regimens.
Single-cell Studies
As technology advances, single-cell studies offer promising approaches for elucidating escin's mechanisms of action at unprecedented resolution. These techniques could reveal the finest mechanistic details of escin's biological activities, particularly in the context of cancer . High-throughput single-cell experiments, combined with computational analysis of big data, could significantly enhance our understanding of escin's effects on cellular and molecular processes.
Novel Formulations and Delivery Systems
Research into novel formulations and delivery systems for escin could address challenges related to its bioavailability, stability, and targeted delivery. The development of advanced drug delivery systems could enhance escin's therapeutic efficacy while minimizing adverse effects, expanding its clinical applications.
Combination Therapies
Exploring escin's potential synergistic effects with other therapeutic agents represents another promising research direction. Composite drugs incorporating escin and other active pharmaceutical compounds have shown enhanced efficacy in preliminary studies . Further research into these combinations could lead to the development of more effective therapeutic strategies for various diseases, including cancer.
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